molecular formula C10H8F4N2 B13040728 (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13040728
M. Wt: 232.18 g/mol
InChI Key: SHQOSTNNSJSTFP-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (CAS: 42379-52-2) is a chiral nitrile derivative characterized by a stereogenic center at the 3S position. Its molecular formula is C₁₀H₈F₄N₂, with a molecular weight of 232.18 g/mol (calculated from isotopic composition). The compound features a phenyl ring substituted with a 3-fluoro and 4-trifluoromethyl group, which confers strong electron-withdrawing properties (Fig. 1). This structural motif is critical in medicinal chemistry and agrochemical synthesis, where trifluoromethyl groups enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3S)-3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m0/s1

InChI Key

SHQOSTNNSJSTFP-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC#N)N)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic synthesis. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed chemoselective synthesis has been reported for similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Features
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile 42379-52-2 C₁₀H₈F₄N₂ 232.18 3-F, 4-CF₃ Strong electron withdrawal; chiral S-configuration
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile N/A C₁₀H₈F₄N₂O 264.18 (estimated) 3-F, 4-OCF₃ Bulkier OCF₃ group; increased steric hindrance
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 1213518-58-1 C₉H₈ClF₂N₂ 198.62 4-Cl, 2-F Moderate electron withdrawal; discontinued commercial status
Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃)
  • Electron-Withdrawing Strength : The CF₃ group (target compound) is more electron-withdrawing than OCF₃ ( compound) due to the absence of an oxygen atom, which reduces resonance effects. This enhances the nitrile’s electrophilicity, making the target compound more reactive in nucleophilic addition reactions .
Chlorine (Cl) vs. Trifluoromethyl (CF₃)
  • Polarizability : The 4-Cl substituent ( compound) is less electronegative than CF₃, leading to reduced metabolic stability in biological systems. This may explain its discontinued status in commercial catalogs .
  • Positional Effects : The 2-F substituent in the 4-Cl/2-F analog creates an ortho-fluorine effect, which can influence conformational rigidity and intermolecular interactions.

Research and Commercial Considerations

  • Stability : The CF₃ group’s resistance to oxidation and hydrolysis makes the target compound preferable for long-term storage compared to OCF₃ derivatives, which may degrade under acidic conditions .

Biological Activity

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H8_{8}F4_{4}N2_{2}
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 1212949-55-7

The compound exhibits biological activity primarily through its interaction with protein kinases, which are crucial regulators of cellular functions such as proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved binding affinity for target proteins.

1. Inhibition of Protein Kinases

Studies have shown that this compound acts as an inhibitor for various protein kinases, which play a pivotal role in cancer progression. For example:

CompoundTarget KinaseIC50_{50} (nM)Reference
This compoundGSK-3β480
(R)-configured analogGSK-3β360

The compound's efficacy is enhanced by its stereochemistry, with the (R)-enantiomer showing significantly higher potency against GSK-3β compared to its (S)-counterpart.

2. Cytotoxicity and Selectivity

In vitro studies indicate that the compound exhibits minimal cytotoxicity towards normal cells while effectively inhibiting cancer cell lines. This selectivity is crucial for developing therapeutic agents that minimize side effects.

Case Study 1: GSK-3β Inhibition

A study focused on the structure-activity relationship (SAR) of various derivatives of this compound demonstrated that modifications at the amino group significantly influenced biological activity. The introduction of an amide bond was found to enhance metabolic stability without compromising inhibitory potency against GSK-3β.

Case Study 2: Neuroprotective Properties

Research has suggested that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.

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